1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2,2-difluoroethyl group is a common moiety in many pharmaceuticals and agrochemicals .
Synthesis Analysis
Difluoroalkane synthesis often involves fluorination or substitution . A variety of methods have been developed for the synthesis of difluoroalkanes, including the use of Deoxo-Fluor reagent, a deoxofluorinating agent that is more thermally stable than DAST .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrazole ring with various substituents. For example, 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid has a molecular weight of 150.13 .Chemical Reactions Analysis
The chemical reactions involving difluoroalkanes are diverse. For instance, the reaction of 2-alkyl-1,3-dithiane derivatives with BrF3 forms the corresponding 1,1-difluoromethyl alkanes .Physical and Chemical Properties Analysis
Similar compounds like 2,2-Difluoroethanol have a melting point of -28°C, a boiling point of 95 °C, and a density of 1.296 g/mL at 25 °C .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves the reaction of 2,2-difluoroethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2,2-difluoroethylamine", "3-methyl-1H-pyrazole-5-carboxylic acid", "Coupling agent (e.g. EDCI or DCC)", "Solvent (e.g. DMF or DMSO)", "Base (e.g. triethylamine or DIPEA)" ], "Reaction": [ "Step 1: Dissolve 2,2-difluoroethylamine (1.2 equiv) and 3-methyl-1H-pyrazole-5-carboxylic acid (1 equiv) in a suitable solvent (e.g. DMF or DMSO).", "Step 2: Add a coupling agent (e.g. EDCI or DCC) and a base (e.g. triethylamine or DIPEA) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography or recrystallization to yield 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a white solid." ] } | |
CAS-Nummer |
2361425-75-2 |
Molekularformel |
C7H8F2N2O2 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) |
InChI-Schlüssel |
ARRNSBAFVNFHST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(=O)O)CC(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.